N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide
CAS No.: 896334-56-8
Cat. No.: VC5657864
Molecular Formula: C22H24FN3O5
Molecular Weight: 429.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896334-56-8 |
|---|---|
| Molecular Formula | C22H24FN3O5 |
| Molecular Weight | 429.448 |
| IUPAC Name | N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[(2-fluorophenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C22H24FN3O5/c23-17-4-2-1-3-16(17)12-24-21(27)22(28)25-13-18(26-7-9-29-10-8-26)15-5-6-19-20(11-15)31-14-30-19/h1-6,11,18H,7-10,12-14H2,(H,24,27)(H,25,28) |
| Standard InChI Key | XVKRTIDCXWNHFC-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₂H₂₄FN₃O₅ and a molecular weight of 429.448 g/mol. Its IUPAC name, N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[(2-fluorophenyl)methyl]oxamide, reflects three key structural domains:
-
Benzodioxole group: A bicyclic aromatic system with oxygen substituents, commonly associated with serotonin receptor modulation and metabolic stability.
-
Morpholine ring: A saturated heterocycle contributing to solubility and membrane permeability.
-
2-Fluorophenyl group: A fluorinated aromatic moiety that enhances binding affinity through hydrophobic and electronic effects.
Stereochemical Considerations
The central ethylenediamine linker introduces two chiral centers at the carbons bonded to the benzodioxole and morpholine groups. While the specific stereochemistry (R/S configuration) remains uncharacterized in public databases, enantiomeric purity could critically influence pharmacological activity and metabolic clearance rates.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide likely involves a multi-step sequence:
-
Formation of the ethylenediamine backbone: Condensation of 1,2-diaminoethane derivatives with carbonyl precursors.
-
Functionalization with benzodioxole: Electrophilic aromatic substitution or palladium-catalyzed coupling to introduce the benzodioxole moiety.
-
Morpholine incorporation: Nucleophilic substitution or reductive amination to attach the morpholine ring.
-
Fluorophenyl group installation: Grignard reaction or Suzuki-Miyaura coupling for the 2-fluorobenzyl segment.
Analytical Characterization
Key techniques for verifying structure and purity include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon frameworks.
-
Mass Spectrometry (MS): High-resolution MS to validate the molecular ion ([M+H]⁺ at m/z 430.445).
-
X-ray Crystallography: To resolve stereochemistry, though no public diffraction data exist.
Hypothesized Biological Activity
Target Prediction
While direct target validation studies are absent, computational docking suggests interactions with:
-
Serotonin receptors (5-HT): The benzodioxole group resembles ligands like paroxetine, a 5-HT reuptake inhibitor.
-
Phosphodiesterase 4 (PDE4): Morpholine-containing compounds often inhibit PDE4, a target for inflammatory diseases .
-
σ-1 Receptor: Fluorophenyl groups are prevalent in σ-1 ligands, implicating potential neuroprotective effects.
Mechanistic Insights
-
Anti-inflammatory potential: Morpholine derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) via PDE4 or NF-κB pathways .
-
Neuroactivity: Benzodioxole’s resemblance to amphetamines suggests monoamine transporter modulation.
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ (nM) | Key Structural Differences |
|---|---|---|---|
| Paroxetine | 5-HT transporter | 0.29 | Lacks morpholine, fluorophenyl |
| Roflumilast | PDE4 | 0.8 | Contains cyclopropylmethoxy group |
| N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide | Predicted: PDE4/5-HT | N/A | Unique ethylenediamine linker |
Table 1: Structural and functional comparisons with known bioactive compounds .
Research Gaps and Future Directions
Priority Studies
-
In vitro profiling: Screen against kinase panels, GPCRs, and ion channels to identify primary targets.
-
ADMET profiling: Assess solubility, metabolic stability (CYP450 isoforms), and blood-brain barrier permeability.
-
Stereochemistry resolution: Synthesize enantiomers and evaluate activity differences.
Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume